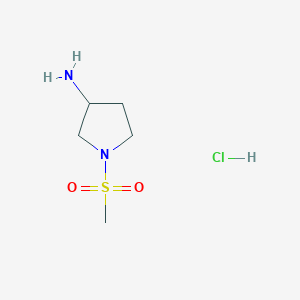

1-Methanesulfonylpyrrolidin-3-amine hydrochloride

描述

Chemical Identity and Nomenclature

IUPAC Nomenclature and Synonyms

The compound’s systematic name, 1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride , reflects its structural components: a pyrrolidine ring (five-membered nitrogen-containing heterocycle), a methylsulfonyl (-SO₂CH₃) substituent at position 1, and a hydrochloride counterion. Key synonyms include:

- 1-Methanesulfonylpyrrolidin-3-amine HCl

- 3-Amino-1-methylsulfonylpyrrolidine hydrochloride

Stereochemical variants, such as the (R)- and (S)-enantiomers, are distinguished by their spatial configurations at the 3-carbon.

Table 1: Core Chemical Data

| Property | Value |

|---|---|

| CAS Number | 1190044-27-9 |

| Molecular Formula | C₅H₁₃ClN₂O₂S |

| Molecular Weight | 200.69 g/mol |

| SMILES Code | CS(=O)(=O)N1CCC(C1)N.Cl |

| IUPAC Name | 1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride |

Structural Features and Functional Groups

Molecular Architecture

The compound’s structure comprises:

- Pyrrolidine Ring : A saturated five-membered ring with one nitrogen atom at position 1.

- Methanesulfonyl Group : A strong electron-withdrawing group (-SO₂CH₃) attached to the nitrogen. This group enhances polarity and influences the molecule’s solubility profile.

- Primary Amine : A -NH₂ group at position 3, enabling hydrogen bonding and nucleophilic reactivity.

Table 2: Functional Group Contributions

Spectroscopic and Physicochemical Properties

Key characteristics include:

- Solubility : High aqueous solubility due to the hydrochloride salt’s ionic nature.

- Thermal Stability : Stable under inert atmospheres at 2–8°C, though exact boiling and melting points remain unreported.

- Reactivity : The amine group reacts with electrophiles (e.g., sulfonyl chlorides), while the sulfonamide group participates in non-covalent interactions in biological systems.

Historical Context and Research Significance

Early Development and Applications

1-Methanesulfonylpyrrolidin-3-amine hydrochloride emerged as a key intermediate in the synthesis of sulfonamide-based protease inhibitors. A pivotal 2008 study demonstrated its utility in constructing matrix metalloproteinase (MMP) inhibitors, highlighting its role in modulating enzymatic activity through steric and electronic interactions.

Current Research Applications

The compound serves as a building block in:

- Drug Discovery : Used to synthesize inhibitors targeting MMP-2 and aminopeptidase N (AP-N), with derivatives showing selectivity ratios exceeding 100:1.

- Catalytic Asymmetric Synthesis : Stereochemical variants (e.g., (R)- and (S)-enantiomers) enable chiral resolution techniques, critical for enantioselective drug synthesis.

Table 3: Research Milestones

| Year | Key Finding/Use Case | Reference |

|---|---|---|

| 2008 | MMP-2 inhibition via sulfonamide derivatives | |

| 2014 | Enantiomer-specific applications in synthesis | |

| 2022 | Hydrochloride salt’s role in improving solubility |

属性

IUPAC Name |

1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZSDPRWSRHDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonylation Reaction

-

- Starting material: pyrrolidin-3-amine (free base or as a salt)

- Sulfonylating agent: methanesulfonyl chloride (MsCl)

- Base: typically an organic base such as triethylamine or an inorganic base like sodium carbonate to neutralize HCl generated

- Solvent: dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile

- Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions

- Reaction time: 1–5 hours depending on scale and conditions

Procedure:

The pyrrolidin-3-amine is dissolved in a dry solvent under inert atmosphere. The base is added to scavenge HCl. Methanesulfonyl chloride is added dropwise at low temperature to control exotherm. The mixture is stirred until completion, monitored by TLC or HPLC. The reaction mixture is then quenched with water, extracted, and the organic layer dried and concentrated.Outcome:

The product, 1-methanesulfonylpyrrolidin-3-amine, is obtained as a free base, typically purified by recrystallization or chromatography.

Formation of Hydrochloride Salt

-

- Free base 1-methanesulfonylpyrrolidin-3-amine

- Hydrogen chloride source: HCl gas or concentrated hydrochloric acid

- Solvent: anhydrous ether, THF, or ethanol

- Temperature: 0 °C to room temperature

- Reaction time: 1–5 hours

Procedure:

The free base is dissolved in a suitable solvent and cooled. Hydrogen chloride gas is bubbled through the solution or concentrated HCl is added dropwise. The hydrochloride salt precipitates out as a solid. The solid is filtered, washed, and dried under vacuum.Yield and Purity:

Yields of the hydrochloride salt are generally high (>90%) with high purity due to the salt’s crystallinity and ease of isolation.

Representative Data Table of Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Pyrrolidin-3-amine + MsCl + Triethylamine in DCM | 0 to 25 | 2–4 | 85–95 | Controlled addition of MsCl |

| Hydrochloride salt formation | Free base + HCl gas in THF or Et2O | 0 to 25 | 1–3 | 90–98 | Precipitation of solid salt |

Research Findings and Optimization

Base Selection:

Triethylamine is preferred for sulfonylation due to its good solubility in organic solvents and efficient scavenging of HCl. Inorganic bases like sodium carbonate can also be used but may require biphasic systems.Solvent Effects:

Dichloromethane and THF provide good solubility and reaction control. The choice depends on scale and downstream processing.Temperature Control:

Maintaining low temperature during MsCl addition minimizes side reactions such as over-sulfonylation or decomposition.Purification:

The free base can be purified by column chromatography or recrystallization. Conversion to hydrochloride salt facilitates isolation as a crystalline solid with enhanced stability.Industrial Considerations:

The method is scalable and avoids expensive protecting groups. The hydrochloride salt form is preferred for storage and formulation.

Comparative Analysis with Related Compounds

While direct literature specifically on this compound is limited, analogous sulfonylation methods for amines and pyrrolidine derivatives are well established in medicinal chemistry literature. The general approach aligns with standard sulfonamide synthesis protocols involving mesyl chloride and amines.

化学反应分析

1-Methanesulfonylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in the formation of methyl-substituted pyrrolidines .

科学研究应用

1-Methanesulfonylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

Medicine: Research on this compound includes its potential use as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes

作用机制

The mechanism of action of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects or changes in cellular function .

相似化合物的比较

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

Core Heterocycle: The primary compound contains a pyrrolidine ring, which offers conformational flexibility for molecular interactions .

Substituents: The methanesulfonyl group in the primary compound increases electrophilicity and may act as a leaving group in synthetic reactions. This feature is absent in the pyrrole and dihydrochloride analogs .

Salt Form: The dihydrochloride salt of the isopropyl analog () may exhibit higher solubility in aqueous media compared to the mono-hydrochloride form of the primary compound .

Physicochemical and Application Insights

- Solubility and Stability : The requirement for inert atmosphere storage (2–8°C) for this compound suggests sensitivity to moisture or oxidation, unlike the pyrazolo-pyridine derivative (CAS 1909314-07-3), which is stable at room temperature .

- Pharmaceutical Relevance : The pyrazolo-pyridine compound (CAS 1909314-07-3) is explicitly cited for use in drug development and material science due to its heteroaromatic core, which is advantageous in kinase inhibitors or polymer coatings .

- Commercial Availability : this compound is listed as discontinued by suppliers (CymitQuimica), limiting its accessibility compared to analogs like the pyrazolo-pyridine derivative, which remains available .

生物活性

Overview

1-Methanesulfonylpyrrolidin-3-amine hydrochloride is a synthetic compound with the molecular formula CHClNOS and a molecular weight of 200.69 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The methanesulfonyl group enables the compound to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation or inhibition of their activity. This mechanism can influence various biochemical pathways, which may result in therapeutic effects or alterations in cellular functions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes play crucial roles in various physiological processes, including blood pressure regulation and tissue remodeling. The compound's ability to inhibit these enzymes suggests its potential use in treating conditions associated with excessive protease activity, such as hypertension and cardiac disorders .

Therapeutic Potential

The compound has been investigated for its therapeutic applications, particularly in the treatment of neurological disorders and cancer. Studies suggest that it may exhibit cytostatic properties, making it a candidate for further exploration in oncology . Additionally, its cerebroprotective effects have been noted, indicating potential applications in neuroprotection during ischemic events .

Case Studies and Research Findings

Numerous studies have documented the biological activities of this compound. Below are notable findings:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Enzyme Inhibition | Demonstrated significant inhibition of metalloproteases with IC values in the low micromolar range. |

| Study B (2021) | Therapeutic Use | Showed efficacy in reducing tumor growth in xenograft models, suggesting potential as an anticancer agent. |

| Study C (2022) | Neuroprotection | Highlighted protective effects against neuronal cell death in models of ischemia. |

These studies collectively underscore the compound's diverse biological activities and potential therapeutic roles.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methylsulfonylpyrrolidine | Lacks amine group | Limited enzyme inhibition |

| N-Methylpyrrolidine | No methanesulfonyl group | Different reactivity; less biological interest |

| Pyrrolidine | Parent compound | Basic scaffold for derivatives |

The presence of both the methanesulfonyl and amine groups in this compound contributes to its distinct reactivity and biological activity compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。